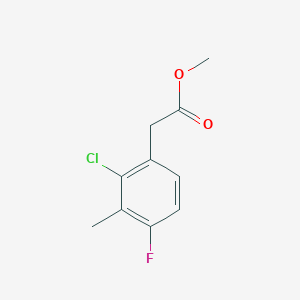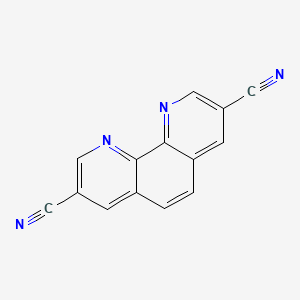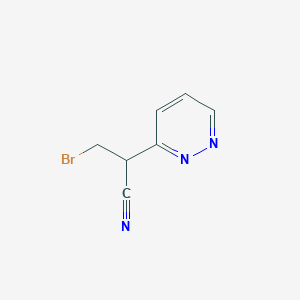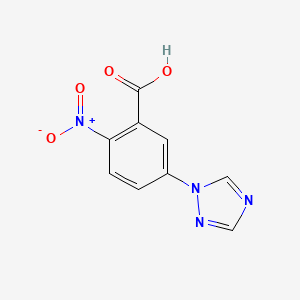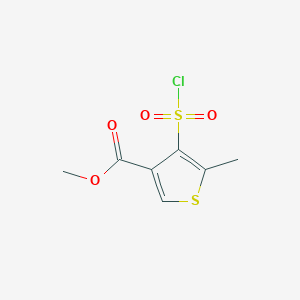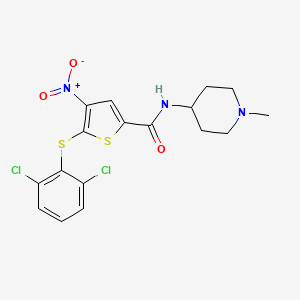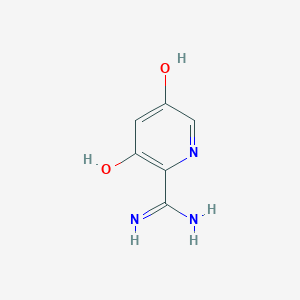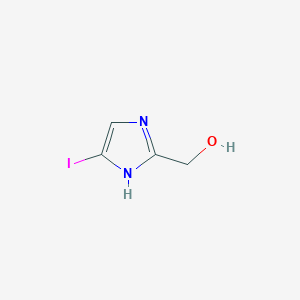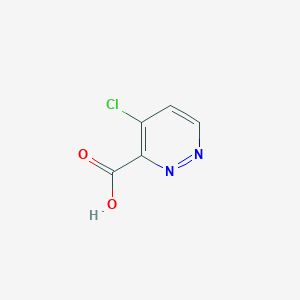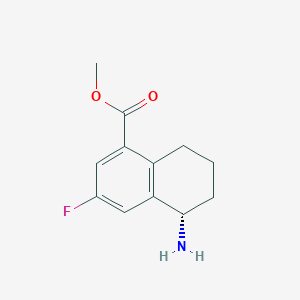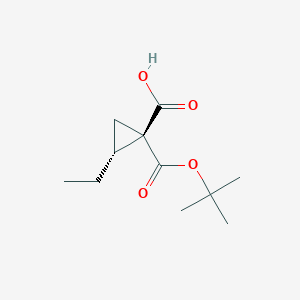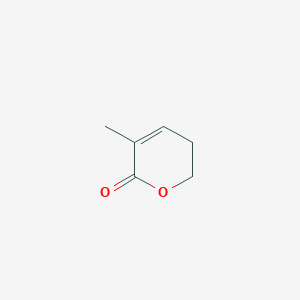
3-Methyl-5,6-dihydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5,6-dihydro-2H-pyran-2-one: is a heterocyclic organic compound that belongs to the class of α,β-unsaturated δ-lactones. This compound is characterized by a six-membered ring containing one oxygen atom and a double bond between the second and third carbon atoms. It is known for its diverse biological and pharmacological activities, making it a compound of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method involves the intramolecular cyclization of suitable precursors.
N-Heterocyclic Carbene Precatalyst Reaction: This method involves the reaction of enals and ketones in the presence of N-heterocyclic carbene precatalysts.
Dicobaltoctacarbonyl-Mediated Tandem Cycloaddition: This method uses dicobaltoctacarbonyl complexes to mediate the tandem (5+1)/(4+2) cycloaddition of suitable substrates.
Ring-Closing Metathesis: This method involves the ring-closing metathesis of dienes containing carboxylate groups using Grubbs II catalyst.
Industrial Production Methods:
- Industrial production methods often involve the optimization of the above synthetic routes to achieve higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Methyl-5,6-dihydro-2H-pyran-2-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the α,β-unsaturated carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are commonly used in substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Chemistry:
- 3-Methyl-5,6-dihydro-2H-pyran-2-one is used as an intermediate in the synthesis of various organic compounds, including heterocycles .
Biology:
Medicine:
- It has been studied for its anticancer properties and its ability to induce colony-stimulating factors in bone marrow stromal cells .
Industry:
Mecanismo De Acción
The mechanism of action of 3-Methyl-5,6-dihydro-2H-pyran-2-one involves its interaction with various molecular targets and pathways. For example, its anticancer properties are believed to be due to its ability to induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, its antimicrobial activity is thought to result from its ability to disrupt the cell membranes of microorganisms .
Comparación Con Compuestos Similares
5,6-Dihydro-2H-pyran-2-one: This compound shares a similar structure but lacks the methyl group at the third carbon atom.
4-Hydroxy-6-methyl-2-pyranone: This compound has a hydroxyl group at the fourth carbon atom and a methyl group at the sixth carbon atom.
Uniqueness:
Propiedades
Número CAS |
137867-49-3 |
|---|---|
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
5-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C6H8O2/c1-5-3-2-4-8-6(5)7/h3H,2,4H2,1H3 |
Clave InChI |
ZZYNAFWMGGBODV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




